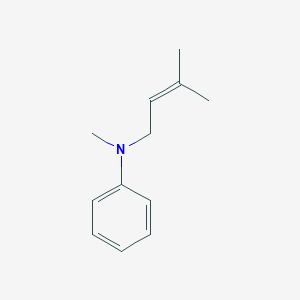
Benzenamine, N-methyl-N-(3-methyl-2-butenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- is an organic compound with the molecular formula C12H17N It is a derivative of benzenamine (aniline) where the nitrogen atom is substituted with a methyl group and a 3-methyl-2-butenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- typically involves the alkylation of N-methylbenzenamine with 3-methyl-2-butenyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures high efficiency and purity of the final product.
化学反应分析
Types of Reactions
Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with various electrophiles like halogens, nitro groups, or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
科学研究应用
Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the manufacture of specialty chemicals, including agrochemicals and polymers.
作用机制
The mechanism of action of Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the 3-methyl-2-butenyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzenamine, N-ethyl-N-(3-methyl-2-butenyl)-: Similar structure but with an ethyl group instead of a methyl group.
Benzenamine, N,N,3-trimethyl-: Contains three methyl groups attached to the nitrogen atom.
Benzenamine, 3-methyl-: A simpler structure with only a methyl group attached to the aromatic ring.
Uniqueness
Benzenamine, N-methyl-N-(3-methyl-2-butenyl)- is unique due to the presence of both a methyl group and a 3-methyl-2-butenyl group attached to the nitrogen atom. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
10229-37-5 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC 名称 |
N-methyl-N-(3-methylbut-2-enyl)aniline |
InChI |
InChI=1S/C12H17N/c1-11(2)9-10-13(3)12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 |
InChI 键 |
FDBSOIBJOUFELM-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCN(C)C1=CC=CC=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


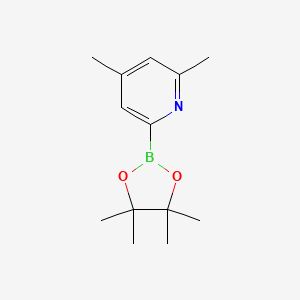
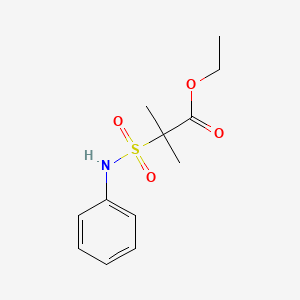
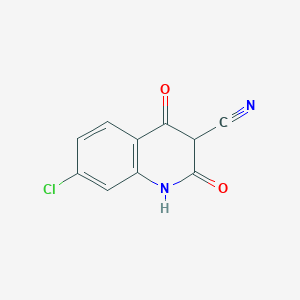
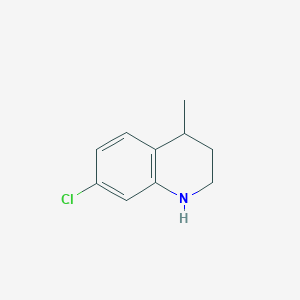
![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
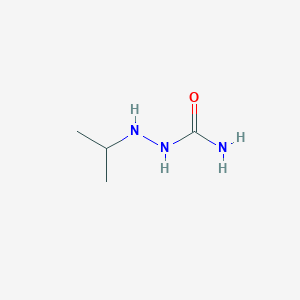
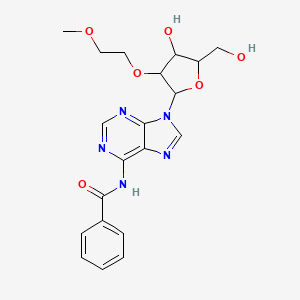
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
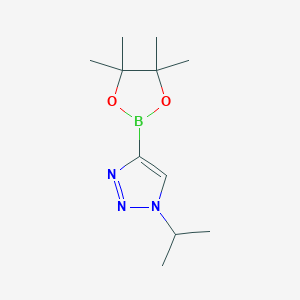
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
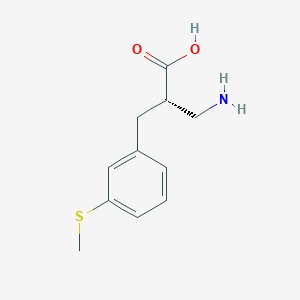

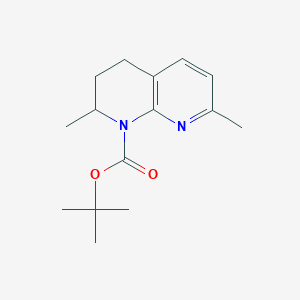
![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)
